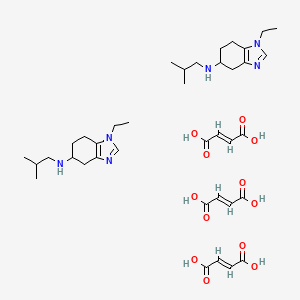
(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of a butenedioic acid moiety and a tetrahydrobenzimidazole derivative, which contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrobenzimidazole core, followed by the introduction of the butenedioic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like catalytic hydrogenation and high-pressure reactions may be employed to optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine has a wide range of scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, kinetics, and downstream effects are essential for understanding its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine can be compared with other benzimidazole derivatives and butenedioic acid analogs.
- Similar compounds include 1-ethyl-N-(2-methylpropyl)-benzimidazole and (E)-but-2-enedioic acid derivatives.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
96224-09-8 |
|---|---|
Molekularformel |
C38H58N6O12 |
Molekulargewicht |
790.9 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-ethyl-N-(2-methylpropyl)-4,5,6,7-tetrahydrobenzimidazol-5-amine |
InChI |
InChI=1S/2C13H23N3.3C4H4O4/c2*1-4-16-9-15-12-7-11(5-6-13(12)16)14-8-10(2)3;3*5-3(6)1-2-4(7)8/h2*9-11,14H,4-8H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChI-Schlüssel |
WWILBWASWLUGMT-VQYXCCSOSA-N |
Isomerische SMILES |
CCN1C2=C(N=C1)CC(CC2)NCC(C)C.CCN1C2=C(N=C1)CC(CC2)NCC(C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCN1C=NC2=C1CCC(C2)NCC(C)C.CCN1C=NC2=C1CCC(C2)NCC(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



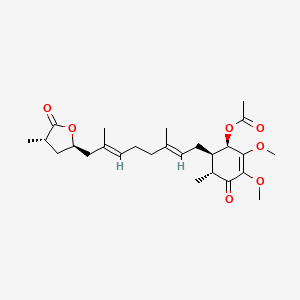

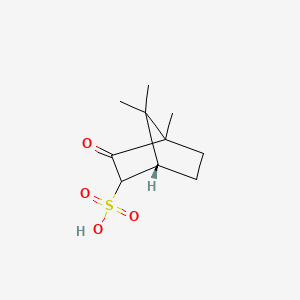

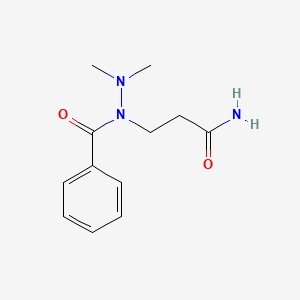

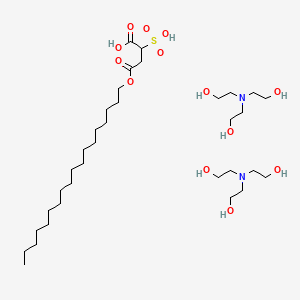
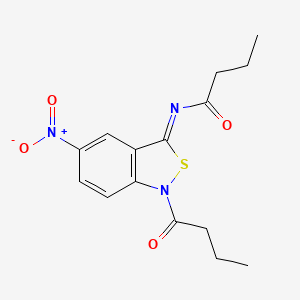
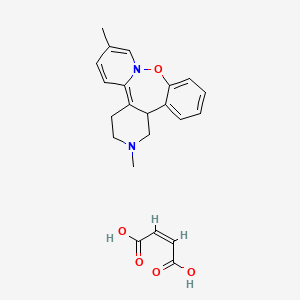
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
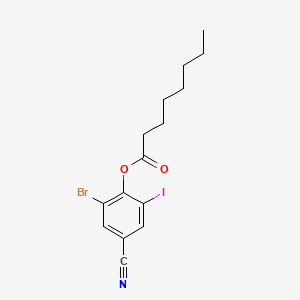

![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)
